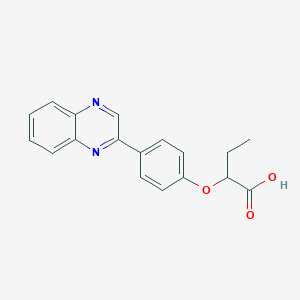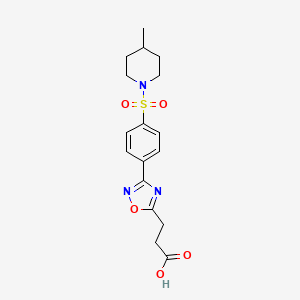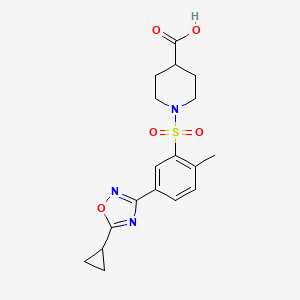
2-(4-Quinoxalin-2-ylphenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Quinoxalin-2-ylphenoxy)butanoic acid is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or β-diketones.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a strong base.
Butanoic Acid Derivation: The butanoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Quinoxalin-2-ylphenoxy)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-(4-Quinoxalin-2-ylphenoxy)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
2-Phenoxyquinoline
2-Phenoxy-pyridine
4-Phenoxyquinazoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(4-quinoxalin-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-17(18(21)22)23-13-9-7-12(8-10-13)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,17H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRXKUPWADEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[5-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875698.png)

![2-Methyl-5-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875714.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875721.png)
![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875729.png)
![5-[1-(3,5-Dimethylisoxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875738.png)
![1-{[1-(cyclopropylcarbonyl)-3,3-dimethyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875740.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875745.png)
![3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875775.png)
![({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid](/img/structure/B7875784.png)

![5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875805.png)
![3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7875814.png)
